

Application Notes and Protocols: BODIPY FL C5 Ceramide for Golgi Apparatus Staining

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Compound of Interest

Compound Name: Bodipy FL C5

Cat. No.: B15556581

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY FL C5-ceramide is a fluorescent lipid analog widely utilized for staining the Golgi apparatus in living and fixed cells.[1][2][3] This probe consists of a ceramide molecule, a key component of sphingolipids, conjugated to the green-fluorescent dye BODIPY FL. The inherent lipophilicity of ceramide facilitates its entry into cells and subsequent transport to the Golgi apparatus, the central organelle for lipid metabolism and sorting.[4][5][6] Its bright fluorescence and resistance to photobleaching, compared to older dyes like NBD-ceramide, make it a valuable tool for visualizing Golgi morphology and dynamics.[1] However, for advanced applications like super-resolution microscopy, it may be prone to rapid photobleaching.[2]

Mechanism of Action

The mechanism of Golgi staining by **BODIPY FL C5**-ceramide relies on the cell's natural lipid processing pathways.[5] After crossing the plasma membrane, the fluorescent ceramide analog is transported to the endoplasmic reticulum (ER), where it is metabolized into fluorescent sphingomyelin and glucosylceramide.[7] These fluorescent sphingolipids are then transported to the Golgi apparatus for further processing and sorting.[4][6] This accumulation within the Golgi cisternae results in a bright and specific fluorescent signal.[8] The transport from the ER to the Golgi can occur via ceramide transport protein (CERT) or through vesicular translocation.[4][6]

Data Presentation

Table 1: Photophysical Properties of **BODIPY FL C5**-Ceramide

Property	Value	Reference
Excitation Maximum (λ_{ex})	~505 nm	[4] [6]
Emission Maximum (λ_{em})	~512 nm	[4] [6]
Molecular Weight	~601.6 g/mol	[1]
Recommended Solvent	DMSO	[4] [9]

Table 2: Recommended Staining Conditions

Cell Type	Staining Concentration	Incubation Time	Incubation Temperature	Reference
Adherent Cells (General)	1-10 μ M	20-30 minutes	Room Temperature	[4]
Adherent Cells on Coverslips (Live)	5 μ M (ceramide/BSA complex)	30 minutes	4°C	[9]
Suspension Cells	1-10 μ M	20-30 minutes	Room Temperature	[4]
Fixed Cells	5 μ M (ceramide/BSA complex)	30 minutes	4°C	[9]

Experimental Protocols

Protocol 1: Live Cell Staining of the Golgi Apparatus

This protocol is adapted for staining the Golgi apparatus in live adherent cells.

Materials:

- **BODIPY FL C5**-ceramide
- Dimethyl sulfoxide (DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable serum-free medium
- Cells cultured on coverslips or in imaging dishes
- Fluorescence microscope

Procedure:

- **Stock Solution Preparation:** Prepare a 1 mM stock solution of **BODIPY FL C5**-ceramide by dissolving it in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.[9]
- **Working Solution Preparation:** On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a serum-free medium like HBSS.[4]
- **Cell Preparation:** Grow cells to the desired confluency on sterile coverslips or in imaging-compatible dishes.
- **Staining:** a. Remove the culture medium from the cells. b. Wash the cells once with the serum-free medium. c. Add the working solution to the cells, ensuring the entire surface is covered. d. Incubate for 20-30 minutes at room temperature.[4]
- **Washing:** a. Aspirate the staining solution. b. Wash the cells two to three times with fresh, pre-warmed culture medium.
- **Imaging:** Image the cells immediately using a fluorescence microscope equipped with a standard fluorescein filter set.

Protocol 2: Staining of Fixed Cells

This protocol is suitable for staining the Golgi apparatus in fixed cells.

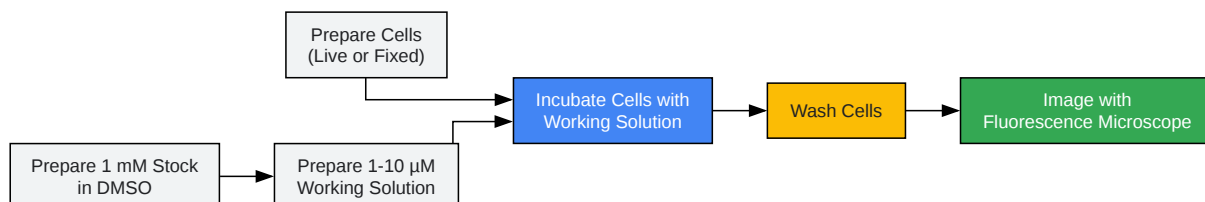
Materials:

- **BODIPY FL C5**-ceramide
- DMSO
- Phosphate-Buffered Saline (PBS)
- Formaldehyde (4% solution in PBS)
- Cells cultured on coverslips
- Fluorescence microscope

Procedure:

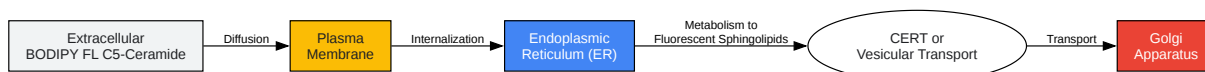
- Cell Fixation: a. Wash the cells grown on coverslips twice with PBS. b. Fix the cells by incubating with a 4% formaldehyde solution in PBS for 5 minutes at 4°C.[9] c. Wash the fixed cells twice with PBS for 5 minutes each time.[9]
- Stock and Working Solution Preparation: Prepare the stock and working solutions as described in Protocol 1. A working concentration of 5 μ M in PBS is recommended.[9]
- Staining: a. Incubate the fixed cells with the 5 μ M **BODIPY FL C5**-ceramide working solution for 30 minutes at 4°C.[9]
- Washing: a. Rinse the cells four times with a solution of defatted BSA (0.34 mg/ml) in PBS for 30 minutes each at room temperature to reduce background fluorescence.[9] b. Wash the cells twice with PBS.[9]
- Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium and image with a fluorescence microscope.

Visualizations



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Caption: Experimental workflow for Golgi apparatus staining.



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Caption: Transport and localization pathway of the probe.

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